Tanogitran
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Overview
Description
Preparation Methods
The synthesis of BIBT986 involves several steps, including the preparation of the mother liquor and in vivo formula . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo experiments, the solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
BIBT986 undergoes various chemical reactions, primarily focusing on its anticoagulant properties . It dose-dependently changes global coagulation parameters and in vivo markers of thrombin generation and action . The compound prolongs activated partial thromboplastin time and suppresses the increases in prothrombin fragment, thrombin-antithrombin complexes, and D-dimer . Common reagents used in these reactions include lipopolysaccharide (LPS) and other coagulation markers .
Scientific Research Applications
BIBT986 has been extensively studied for its anticoagulant properties . It has shown potential in treating conditions such as septic shock and thrombosis by inhibiting coagulation factors Xa and IIa . The compound has been tested in various clinical trials to assess its safety, tolerability, pharmacodynamics, and pharmacokinetics . It has also been used in research to understand the mechanisms of coagulation and platelet activation .
Mechanism of Action
BIBT986 exerts its effects by inhibiting coagulation factors Xa and IIa . This inhibition prevents the formation of thrombin, a key enzyme in the coagulation cascade . By blocking thrombin generation, BIBT986 effectively reduces blood clot formation and prolongs coagulation times . The molecular targets of BIBT986 include the active sites of factors Xa and IIa, which are crucial for the conversion of prothrombin to thrombin .
Comparison with Similar Compounds
BIBT986 is unique in its dual inhibition of factors Xa and IIa, making it a potent anticoagulant . Similar compounds include BIBM 1015 and hexadecasaccharide (SR123781), which also demonstrate dual inhibitor properties . BIBT986 stands out due to its specific molecular structure and its effectiveness in clinical trials .
Biological Activity
Tanogitran is a synthetic compound that acts as a reversible dual inhibitor of factor Xa (FXa) and thrombin, which are crucial components in the coagulation cascade. Its development is closely related to dabigatran, a well-known direct thrombin inhibitor. This article delves into the biological activity of this compound, highlighting its pharmacological properties, molecular structure, and clinical implications based on diverse research findings.
This compound's molecular architecture is characterized by a central substituted benzimidazole skeleton linked to an amino group and a 5-propyl chain that carries aliphatic substituents. The compound exhibits zwitterionic characteristics at physiological pH, which influences its solubility and absorption properties.
Property | Value |
---|---|
FXa Inhibition Constant (Ki) | 26 nM |
Thrombin Inhibition Constant (Ki) | 2.7 nM |
% Absorption | 57.5% |
Volume (mL) | 437.41 |
Polar Surface Area (PSA) | 149.36 |
Number of Rotatable Bonds (NROTB) | 9 |
Formula Weight | 477.57 g/mol |
The data indicates that this compound has a moderate absorption rate and a favorable balance of lipophilicity, which is essential for oral bioavailability .
This compound functions by inhibiting both FXa and thrombin, thereby preventing the formation of fibrin clots. This dual inhibition is crucial in managing conditions like thrombosis and other coagulation disorders. The compound's mechanism involves competitive inhibition at the active sites of these enzymes, leading to an effective anticoagulant effect.
Clinical Efficacy
This compound has undergone various phases of clinical trials to evaluate its safety and efficacy in humans. Notably, it has been assessed in phase II trials focusing on endotoxin-induced coagulopathy models. These studies demonstrated that this compound effectively reduces thrombin generation and prolongs clotting times in vitro and in vivo.
Case Study Insights
One significant case study involved patients with endotoxin-induced coagulopathy, where this compound was administered to assess its anticoagulant properties. The results indicated a marked improvement in coagulation profiles compared to baseline measurements, showcasing its potential as a therapeutic agent in managing acute coagulopathy .
Comparative Analysis with Other Anticoagulants
When compared to other direct oral anticoagulants (DOACs), this compound presents distinct advantages and limitations:
Anticoagulant | FXa Ki (nM) | Thrombin Ki (nM) | % Absorption | Therapeutic Use |
---|---|---|---|---|
This compound | 26 | 2.7 | 57.5 | Thrombosis prevention |
Dabigatran | NA | 1.0 | 14-20 | Atrial fibrillation |
Edoxaban | 40 | NA | 61.9 | DVT/PE treatment |
This compound's lower absorption compared to some DOACs may influence its clinical application, necessitating further research to optimize dosing strategies .
Properties
CAS No. |
637328-69-9 |
---|---|
Molecular Formula |
C25H31N7O3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1 |
InChI Key |
MAOALPSHCIBFJZ-RUZDIDTESA-N |
SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Isomeric SMILES |
C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIBT-986, BIBT 986, BIBT986, Tanogitran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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